molecular formula C7H8BrN B134762 2-Bromo-5-ethylpyridine CAS No. 19842-08-1

2-Bromo-5-ethylpyridine

Cat. No.: B134762
CAS No.: 19842-08-1
M. Wt: 186.05 g/mol
InChI Key: MVXBQGHDMSEOGX-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXBQGHDMSEOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622451
Record name 2-Bromo-5-ethylpyridine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19842-08-1
Record name 2-Bromo-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-ethylpyridine
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Contextual Significance of Pyridine Scaffolds in Molecular Design

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental building block in the design of a vast array of functional molecules. numberanalytics.com Its unique electronic properties and structural versatility make it a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netrsc.orgrsc.org The nitrogen atom in the pyridine ring imparts a dipole moment and influences the molecule's ability to participate in various chemical interactions, including hydrogen bonding. numberanalytics.comnih.gov

The pyridine motif is present in numerous FDA-approved drugs, highlighting its importance in the pharmaceutical industry. researchgate.netrsc.orgrsc.orgnih.gov Pyridine derivatives are integral to therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Beyond pharmaceuticals, these scaffolds are crucial in the development of agrochemicals like insecticides and herbicides, as well as functional materials such as conducting polymers. numberanalytics.comenpress-publisher.com The adaptability of the pyridine ring allows for extensive structural modifications, making it a highly sought-after component in the quest for new and improved chemical entities. enpress-publisher.com

Role of Halogenation in Modulating Reactivity and Synthetic Utility

The introduction of halogen atoms onto the pyridine (B92270) ring, a process known as halogenation, is a powerful strategy for modulating the reactivity and synthetic utility of these heterocyclic compounds. nih.gov Halogens, such as bromine, significantly alter the electronic properties of the pyridine ring, influencing its susceptibility to various chemical transformations. nih.gov Electron-deficient systems like pyridine can be challenging to functionalize directly, often requiring harsh reaction conditions. nih.gov

Halogenation provides a chemical handle for subsequent, more complex modifications. nih.gov The carbon-halogen bond serves as a versatile platform for a wide range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov This strategic functionalization is essential for building complex molecular architectures from simpler pyridine precursors. researchgate.net For instance, the presence of a bromine atom can facilitate reactions that would otherwise be difficult to achieve on an unfunctionalized pyridine ring. nih.govresearchgate.net

Strategic Importance of 2 Bromo 5 Ethylpyridine in Contemporary Organic Synthesis

Regioselective Bromination Strategies of Ethylpyridine Analogues

The direct bromination of the pyridine ring is a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Electrophilic attack, when it does occur, generally favors the C-3 and C-5 positions. wikipedia.orgrsc.org The synthesis of this compound typically starts from 3-ethylpyridine (B110496) or 5-ethyl-2-aminopyridine, where the regioselectivity of the bromination is a critical factor.

The ethyl group at the 3-position of the pyridine ring is an ortho-, para-directing group. Therefore, electrophilic substitution on 3-ethylpyridine is expected to occur at the 2-, 4-, and 6-positions. However, the inherent reactivity of the pyridine ring favors substitution at the 3- and 5-positions. The interplay of these directing effects can lead to a mixture of products. To achieve regioselectivity, specific brominating agents and conditions are employed.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. chemicalbook.com The reaction of 3-alkylpyridines with NBS can proceed via different mechanisms, including radical substitution on the alkyl side chain or electrophilic substitution on the pyridine ring, depending on the reaction conditions. For ring bromination, the reaction is often carried out in the presence of an acid catalyst.

One common strategy for the synthesis of this compound involves the bromination of 5-ethyl-2-aminopyridine. The strongly activating and ortho-, para-directing amino group at the C-2 position directs the incoming electrophile (bromine) to the C-5 position. Subsequent removal of the amino group via diazotization and reduction yields this compound. A study on the regioselective bromination of 2-amino-3-methylpyridine (B33374) demonstrated that bromination with liquid bromine in the presence of cuprous bromide as a catalyst in hydrobromic acid at low temperatures ( -5°C to 10°C) afforded 2-amino-5-bromo-3-methylpyridine (B22881) in good yields (64-68%). acs.org A similar strategy can be envisioned for the synthesis of this compound starting from 5-ethyl-2-aminopyridine.

Another approach involves the direct bromination of 3-ethylpyridine under conditions that favor substitution at the 2-position. This can be challenging due to the electronic properties of the pyridine ring. However, the use of directing groups or specific catalysts can enhance the regioselectivity. For instance, lithiation of 3-substituted pyridines can direct subsequent electrophilic attack to the 2- or 4-positions. researchgate.net

Starting MaterialBrominating AgentCatalyst/ConditionsMajor ProductReference
2-Amino-3-methylpyridineLiquid BromineCuBr, HBr, -5 to 10°C2-Amino-5-bromo-3-methylpyridine acs.org
3-AlkylpyridinesN-BromosuccinimideAcid CatalystRing Brominated Products chemicalbook.comnih.gov
3-Substituted PyridinesElectrophilen-BuLi or LDA2- or 4-Substituted Pyridines researchgate.net

Development of Novel Catalytic Routes for C-Br Bond Formation

The formation of the C-Br bond on the pyridine ring can also be achieved through catalytic methods, which often offer milder reaction conditions and improved selectivity compared to traditional bromination techniques. Palladium and copper catalysts have been extensively explored for the C-H functionalization of pyridines, including halogenation. rsc.orgrsc.org

Palladium-catalyzed C-H bromination of pyridine derivatives has emerged as a powerful tool. These reactions often proceed via a directed C-H activation mechanism, where a directing group on the pyridine ring coordinates to the palladium catalyst, bringing it in close proximity to the C-H bond to be functionalized. For example, acetanilides have been shown to be effective directing groups for the ortho-bromination of aromatic rings using NBS as the bromine source and Pd(OAc)₂ as the catalyst. beilstein-journals.org This strategy could potentially be adapted for the synthesis of this compound by employing a suitable directing group at a position that would favor bromination at C-2.

Copper-catalyzed reactions also play a significant role in the synthesis of bromopyridines. Copper catalysts can facilitate the amination of halopyridines, which can be a key step in a multi-step synthesis of this compound. rsc.org For instance, a copper-catalyzed amination of 2,5-dihalopyridines can be used to introduce an amino group, which can then direct subsequent bromination. A study reported a copper-catalyzed selective C-N bond formation at the C-5 position of 2-bromo-5-iodopyridine. rsc.org

Catalyst SystemReaction TypeSubstrate ExampleProduct ExampleReference
Pd(OAc)₂ / Directing GroupC-H BrominationAcetanilidesortho-Bromoacetanilides beilstein-journals.org
Copper CatalystC-N Bond Formation2-Bromo-5-iodopyridine5-Amino-2-bromopyridine derivatives rsc.org
Palladium CatalystC-H Arylation2-QuinolinecarboxyamideCyclized heteroaromatic compounds nih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Yields and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, minimizing the formation of isomers and other byproducts. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

In the context of Grignard reactions for the introduction of the ethyl group, the choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of 5-acetyl-2-bromopyridine, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent was found to stabilize the Grignard complex and enhance the reagent concentration, leading to improved results. The temperature is another critical factor; Grignard additions are often carried out at low temperatures (-40°C) to achieve mono-addition and prevent side reactions. mit.edu

For Suzuki-Miyaura coupling reactions, which can be used to introduce the ethyl group, optimization involves selecting the appropriate palladium catalyst, ligand, and base. For the coupling of 2-pyridyl nucleophiles, it has been found that catalysts based on Pd₂(dba)₃ with specific phosphine (B1218219) or phosphite (B83602) ligands are highly effective. nih.gov The reaction is typically heated to ensure complete consumption of the starting materials.

In bromination reactions, controlling the temperature and the rate of addition of the brominating agent is crucial to prevent over-bromination and improve regioselectivity. For instance, in the bromination of 2-amino-3-methylpyridine, the reaction is conducted at a low temperature range of -5°C to 10°C. acs.org The molar ratio of the brominating agent to the substrate is also carefully controlled to favor the formation of the mono-brominated product.

Reaction TypeOptimized ParameterEffectExampleReference
Grignard ReactionSolvent (2-MeTHF)Stabilizes Grignard complex, enhances concentrationSynthesis of 5-acetyl-2-bromopyridine
Grignard ReactionTemperature (-40°C)Favors mono-additionGrignard addition to esters mit.edu
Suzuki-Miyaura CouplingCatalyst/Ligand (Pd₂(dba)₃/Phosphite)High activity for 2-pyridyl nucleophilesCoupling of 2-pyridylboronates nih.gov
BrominationTemperature (-5 to 10°C)Prevents over-bromination, improves selectivityBromination of 2-amino-3-methylpyridine acs.org

Strategies for the Introduction of the Ethyl Moiety at the C-5 Position

The introduction of the ethyl group at the C-5 position of the pyridine ring is a key step in the synthesis of the precursor for this compound. Several cross-coupling reactions are well-suited for this transformation, including Kumada, Negishi, and Suzuki couplings. These reactions typically involve the coupling of a halopyridine with an organometallic reagent containing the ethyl group.

The Kumada coupling utilizes a Grignard reagent (e.g., ethylmagnesium bromide) and a halopyridine in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is economically advantageous and has been used for the synthesis of various alkylated pyridines. chemicalbook.com For example, 2-chloropyridine (B119429) can be coupled with ethylmagnesium chloride using a manganese-based catalyst to produce 2-ethylpyridine. chemicalbook.com A similar strategy could be applied to a 5-halopyridine derivative.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org The synthesis of 2,6-difunctionalized pyridines has been achieved via Negishi coupling of 2-bromopyridines with alkylzinc reagents. nih.gov

The Suzuki-Miyaura coupling is another powerful method that employs an organoboron reagent (e.g., an ethylboronic acid or ester) and a halopyridine, catalyzed by a palladium complex. nih.govmdpi.com This reaction is widely used due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. The Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in good yields. mdpi.com A similar approach could be used with an ethylboronic acid derivative.

Alternatively, the ethyl group can be introduced via a Grignard reaction with a suitable pyridine derivative. For example, the reaction of a 5-bromopyridine with isopropyl magnesium chloride can generate a pyridyl Grignard reagent, which can then be reacted with an electrophile to introduce the ethyl group. researchgate.net

Coupling ReactionOrganometallic ReagentHalideCatalystReference
KumadaEthylmagnesium bromideHalopyridineNickel or Palladium wikipedia.orgorganic-chemistry.org
NegishiEthylzinc reagentHalopyridineNickel or Palladium wikipedia.orgorganic-chemistry.org
Suzuki-MiyauraEthylboronic acid/esterHalopyridinePalladium nih.govmdpi.com
GrignardPyridylmagnesium halideEthylating agent- researchgate.net

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral pyridine derivatives is an area of growing interest, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. While this compound itself is not chiral, it can be a precursor to chiral molecules. The stereoselective synthesis of such derivatives often involves the use of chiral catalysts or auxiliaries.

One approach to introduce chirality is through the catalytic stereoselective dearomatization of pyridines . mdpi.com This strategy involves the conversion of the planar pyridine ring into a non-aromatic, chiral, partially hydrogenated pyridine derivative. This can be achieved through nucleophilic addition to the pyridine ring, where the stereochemistry is controlled by a chiral catalyst.

The use of chiral auxiliaries is another common strategy. A chiral auxiliary can be attached to the pyridine ring or a precursor, directing a subsequent reaction to proceed stereoselectively. For example, camphor-based chiral auxiliaries have been used in the synthesis of chiral pyridine derivatives. metu.edu.tr

Asymmetric catalysis plays a crucial role in the synthesis of chiral pyridines. Chiral ligands are used to create a chiral environment around a metal catalyst, which then promotes the formation of one enantiomer over the other. For instance, chiral isothiourea has been used as a catalyst in a relay catalysis system for the enantioselective [4+2] cyclization to form chiral dihydropyridine (B1217469) derivatives. thieme-connect.com Similarly, chiral N,N'-dioxide/metal complexes have been employed in asymmetric three-component reactions to construct chiral 1,2-dihydropyridine derivatives. chinesechemsoc.orgchinesechemsoc.org

While specific examples of the stereoselective synthesis of chiral derivatives directly from this compound are not abundant in the reviewed literature, the general principles and methodologies for the synthesis of chiral pyridines can be applied. The bromo- and ethyl-substituents on the pyridine ring can serve as handles for further functionalization and the introduction of stereocenters.

ApproachMethodKey FeatureExampleReference
Catalytic Stereoselective DearomatizationNucleophilic addition to pyridineConversion of planar pyridine to chiral hydrogenated derivativeSynthesis of chiral dihydropyridines mdpi.com
Chiral AuxiliariesAttachment of a chiral groupDirecting a stereoselective reactionCamphor-based auxiliaries for chiral pyridines metu.edu.tr
Asymmetric CatalysisChiral ligands with metal catalystsCreation of a chiral catalytic environmentChiral isothiourea in [4+2] cyclization thieme-connect.com
Asymmetric CatalysisChiral N,N'-dioxide/metal complexesAsymmetric three-component reactionsSynthesis of chiral 1,2-dihydropyridines chinesechemsoc.orgchinesechemsoc.org

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on this compound involves the displacement of the bromide ion by a nucleophile. The pyridine ring's electron-withdrawing nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The reaction is further influenced by the position of the substituents. In this compound, the bromine atom at the 2-position is activated towards nucleophilic attack. benchchem.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom.

Leaving Group Departure: The bromide ion is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, the reaction with amines can produce 2-amino-5-ethylpyridine derivatives. benchchem.com The reaction conditions, such as solvent and temperature, play a crucial role. Polar aprotic solvents like DMF or DMSO are often employed to facilitate the reaction. benchchem.com Microwave heating has also been shown to significantly accelerate these substitution reactions, often leading to high yields in shorter reaction times compared to conventional heating. tandfonline.com

Studies on Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. Palladium-based catalysts are most commonly employed. mdpi.com

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org For this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 2-position.

The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, typically in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. researchgate.net For instance, the use of palladium acetate (B1210297) with a suitable phosphine ligand and a base like potassium carbonate in a solvent mixture such as ethanol/water has been reported to be effective. benchchem.com Microwave irradiation can also accelerate Suzuki-Miyaura reactions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Halopyridine Derivatives

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good mdpi.com
2-Bromo-3-methylpyridineArylboronic acidsPd(OAc)₂K₂CO₃Isopropanol/WaterGood to Excellent researchgate.net
3-Bromo-2,6-dimethylpyridineOrtho-substituted phenylboronic acidsPd(PPh₃)₄Cs₂CO₃DioxaneGood beilstein-journals.org

Stille Coupling Reaction Protocols

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com this compound can be coupled with various organostannanes to form C-C bonds. This method is known for its tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback. mdpi.combeilstein-journals.org

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. For instance, 2-Bromo-5-methylpyridine has been successfully used in Stille couplings to synthesize bipyridine and terpyridine derivatives in high yields. sci-hub.setue.nl

Negishi and Kumada Coupling Approaches

Negishi Coupling: This reaction utilizes organozinc reagents and is catalyzed by nickel or palladium. organic-chemistry.org It is a powerful method for forming C-C bonds and is known for its high reactivity and selectivity. nih.gov While specific studies on this compound are not extensively detailed, the general applicability of Negishi coupling to halopyridines suggests its utility. mdpi.comnih.gov The reaction of a 2-pyridylzinc reagent with a halopyridine under palladium or nickel catalysis can produce 2,2'-bipyridines. mdpi.com

Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) and was the first transition metal-catalyzed cross-coupling reaction to be developed. organic-chemistry.org It is typically catalyzed by nickel or palladium. organic-chemistry.org The reaction of 2-pyridyl Grignard reagents with aryl or heteroaryl halides has been shown to proceed in good to excellent yields. researchgate.net However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

Other Palladium-Catalyzed Transformations

Beyond the major named cross-coupling reactions, this compound can participate in other palladium-catalyzed transformations. A notable example is the Buchwald-Hartwig amination , a method for forming carbon-nitrogen bonds. nih.govlibretexts.org This reaction couples an amine with an aryl halide. The use of a palladium catalyst with a suitable phosphine ligand, such as DavePhos or XPhos, and a base like sodium tert-butoxide, allows for the efficient synthesis of N-arylpyridines from 2-bromopyridines. nih.govamazonaws.comrsc.org This method is particularly useful for synthesizing secondary and tertiary aminopyridines. nih.gov

Electrophilic Aromatic Substitution Dynamics on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orggcwgandhinagar.com The nitrogen atom itself is also prone to reacting with acidic reagents used in EAS, such as in nitration or sulfonation, forming a pyridinium (B92312) ion which is even more deactivated. gcwgandhinagar.com

For substituted pyridines like this compound, the existing substituents influence the position of any potential electrophilic attack. The ethyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. In pyridine, electrophilic substitution, when it does occur, generally favors the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. pearson.com

Given the deactivating nature of both the pyridine nitrogen and the bromine atom, direct electrophilic substitution on this compound is highly unfavorable and not a synthetically useful reaction under standard conditions. wikipedia.orggcwgandhinagar.com More practical approaches to introduce electrophiles onto the pyridine ring often involve indirect methods, such as lithiation followed by quenching with an electrophile, or by first converting the pyridine to its more reactive N-oxide form. wikipedia.org

Radical Reaction Pathways and Their Synthetic Utility (Inferred from general organic radical chemistry)

While specific mechanistic studies on radical reactions of this compound are not extensively documented, its reactivity can be inferred from the well-established principles of general organic radical chemistry and studies on related 2-bromopyridine (B144113) systems. The bromine atom at the 2-position can participate in radical reactions, typically involving the homolytic cleavage of the C-Br bond to form a pyridyl radical. This intermediate can then undergo various synthetic transformations.

One common method for initiating such radical reactions is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), often in the presence of a hydrogen or tin source. For instance, free radical bromination of the benzylic methyl group on related bromo-methyl-pyridines has been achieved using N-bromosuccinimide (NBS) and AIBN under irradiation. sci-hub.se This suggests that the ethyl group at the 5-position of this compound could potentially undergo similar radical bromination at the benzylic position. The reaction conditions, particularly the solvent, can significantly influence the selectivity of such reactions. sci-hub.se

Recent advancements have demonstrated metal-free approaches to radical reactions of bromopyridines. For example, purple light has been shown to promote the coupling of 2-bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.orgacs.org This process is believed to proceed via a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical. organic-chemistry.orgacs.org This methodology allows for the formation of various alkyl- and aryl-pyridines. organic-chemistry.org

Another metal-free approach involves the use of iodine and triethylamine (B128534) to trigger oxime-based synthesis of 2-aryl-substituted pyridines, which has been suggested to proceed through a radical pathway. organic-chemistry.org Furthermore, photocatalytic systems, often employing an iridium-based photosensitizer, can generate pyridyl radicals from 2-bromopyridines. nih.gov These radicals can then participate in reactions such as hydroarylation of olefins with high regiocontrol. nih.gov The solvent has been shown to play a crucial role in directing the chemoselectivity of these photocatalytic reactions. nih.gov For example, in trifluoroethanol (TFE), pyridyl radicals exhibit electrophilic character and selectively react with electron-rich olefins, whereas in aqueous dimethyl sulfoxide (B87167) (DMSO), they engage in radical conjugate addition to electron-poor alkenes. nih.gov

The synthetic utility of these radical pathways is significant. They provide access to a variety of functionalized pyridines that might be challenging to synthesize via traditional ionic pathways. For this compound, these radical reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position, or to functionalize the ethyl group at the 5-position.

Radical Reaction Type Reagents/Conditions Potential Product from this compound Reference
Benzylic BrominationNBS, AIBN, light2-Bromo-5-(1-bromoethyl)pyridine sci-hub.se
Coupling with Grignard ReagentsGrignard reagent, purple light2-Alkyl/Aryl-5-ethylpyridine organic-chemistry.orgacs.org
Photocatalytic HydroarylationOlefin, Ir-catalyst, light2-(Alkyl)-5-ethylpyridine nih.gov

Chemo- and Regioselectivity in Multi-Functionalization Reactions

The presence of multiple reactive sites in this compound—the bromo-substituted C2 position, the ethyl-substituted C5 position, and the pyridine nitrogen—necessitates careful control of chemo- and regioselectivity during multi-functionalization reactions. The inherent electronic properties of the pyridine ring, with the nitrogen atom rendering the ring electron-deficient, particularly at the α- (C2, C6) and γ- (C4) positions, play a significant role in directing reactivity. snnu.edu.cn

In the context of multi-functionalization, the bromine atom at the 2-position is a key handle for cross-coupling reactions. However, the potential for reaction at other sites must be considered. For instance, in related di-substituted pyridines, selective functionalization can be achieved by tuning reaction conditions. A notable example is the selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and amines, which demonstrates complete control of selectivity for one bromine atom over the other. researchgate.net This suggests that in a hypothetical di-functionalized analog of this compound, selective reaction at one site could be possible.

Photocatalytic radical reactions have also demonstrated remarkable chemo- and regioselectivity. For example, in the hydroarylation of olefins with 3,4-dibromopyridine, the reaction occurs chemoselectively at the more electron-poor 4-position. nih.gov This highlights the subtle electronic factors that can be exploited to achieve regiocontrol. For this compound, this principle could be applied to selectively functionalize either the 2-position via its bromo substituent or potentially other positions on the ring if other directing groups were present.

The solvent can also be a powerful tool for controlling chemoselectivity in radical reactions involving pyridyl species. As mentioned previously, the choice between trifluoroethanol (TFE) and aqueous dimethyl sulfoxide (DMSO) can completely switch the reaction pathway of a pyridyl radical from hydroarylation of an electron-neutral olefin to conjugate addition to a Michael acceptor. nih.gov This solvent-dependent chemoselectivity offers a sophisticated strategy for the multi-functionalization of molecules like this compound, allowing for the introduction of different types of functional groups by simply changing the reaction medium.

Furthermore, directed metalation strategies can provide excellent regiocontrol in the functionalization of pyridines. snnu.edu.cn While not a multi-functionalization of this compound itself, these methods showcase how pre-installed functional groups can direct the introduction of new substituents to specific positions, which is a key concept in the design of multi-step syntheses involving this compound.

The following table summarizes examples of chemo- and regioselective reactions on related pyridine systems, from which the potential for selective multi-functionalization of this compound can be inferred.

Substrate Reaction Type Reagents/Conditions Observed Selectivity Inferred Applicability to this compound Reference
2,6-DibromopyridineC-N CouplingAmines, Copper-catalystSelective mono-amination at one C-Br bondPotential for selective functionalization if a second reactive group is present. researchgate.net
3,4-DibromopyridinePhotocatalytic HydroarylationOlefin, Ir-catalyst, lightChemoselective reaction at the C4-Br bondHighlights the role of electronics in directing reactivity. nih.gov
2-Bromopyridine derivativePhotocatalytic Radical ReactionDiene, Ir-catalyst, light, TFE vs. aq. DMSOChemoselective hydroarylation in TFE; conjugate addition in aq. DMSOThe ethyl group could be a site for functionalization under specific radical conditions. nih.gov
PyridineDirected MetalationAl-Lewis acid, Alkenylation reagentmeta-Selective alkenylationDemonstrates the principle of directed functionalization for regiocontrol. snnu.edu.cn

Derivatization and Functionalization Strategies of 2 Bromo 5 Ethylpyridine

Synthesis of Substituted Pyridine (B92270) Analogues via C-Br Bond Transformations

The C-Br bond at the 2-position of 2-bromo-5-ethylpyridine is a key site for synthetic modification, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine core.

One of the most powerful methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to couple the bromopyridine with an organoboron compound, like an arylboronic acid. This methodology provides an efficient route to synthesize 2-aryl-5-ethylpyridines. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity.

Another important cross-coupling reaction is the Negishi coupling, which utilizes organozinc reagents. This method offers an alternative pathway for the formation of C-C bonds and is often complementary to the Suzuki-Miyaura coupling in terms of substrate scope and functional group tolerance.

The following table summarizes representative C-Br bond transformation reactions for this compound:

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or K₃PO₄), solvent (e.g., 1,4-dioxane/water)2-Aryl-5-ethylpyridines
Negishi CouplingOrganozinc reagent, Pd or Ni catalyst2-Alkyl/Aryl-5-ethylpyridines

This table presents generalized reaction types and conditions. Specific parameters may vary based on the desired product.

Beyond cross-coupling, the bromine atom can also be displaced through nucleophilic aromatic substitution reactions, although this is generally less facile on an electron-rich pyridine ring unless activated by strongly electron-withdrawing groups.

Preparation of Poly-Pyridyl Ligands and Oligomers

This compound is a valuable precursor for the synthesis of poly-pyridyl ligands, which are crucial components in coordination chemistry and catalysis. These ligands, characterized by multiple interconnected pyridine units, can chelate metal ions to form stable complexes with diverse applications.

The synthesis of such ligands often relies on the cross-coupling methodologies discussed previously. By employing di- or poly-functionalized coupling partners, it is possible to construct oligomeric structures. For instance, reacting this compound with a diboronic acid under Suzuki-Miyaura conditions can lead to the formation of bipyridine-containing oligomers.

Furthermore, homo-coupling reactions of this compound, often promoted by nickel or palladium catalysts, can yield 5,5'-diethyl-2,2'-bipyridine. This symmetrical bipyridine can then serve as a ligand itself or be further functionalized.

The strategic application of these synthetic methods allows for the creation of a wide range of poly-pyridyl architectures with tailored electronic and steric properties, which are essential for their function as ligands in various catalytic and material science applications.

Introduction of Heteroatomic Functional Groups (e.g., N-oxides, Sulfur-containing moieties)

The pyridine nitrogen of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group can activate the C2 and C6 positions towards nucleophilic attack and can also direct metallation to these positions.

The introduction of sulfur-containing moieties can be accomplished through various synthetic routes. For example, nucleophilic substitution of the bromide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a thiolate, can lead to the formation of the corresponding thiol or thioether. However, such reactions can be challenging and may require specific catalysts or reaction conditions.

An alternative approach involves the use of palladium-catalyzed cross-coupling reactions with sulfur-containing coupling partners. For instance, coupling with a tin-containing thiolate (Stille coupling) or a boron-containing thiolate can provide access to 2-(organothio)-5-ethylpyridines.

The synthesis of sulfonyl derivatives, such as 2-bromo-5-(ethylsulfonyl)pyridine, has also been reported, indicating that the ethyl group can be functionalized to introduce sulfur-containing groups at the 5-position.

Formation of Fused Heterocyclic Systems Involving the Pyridine Core

This compound can serve as a starting material for the construction of fused heterocyclic systems, where another ring is annulated onto the pyridine core. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.

One common strategy involves the introduction of a functional group at the 2-position via the methods described in section 4.1, followed by an intramolecular cyclization reaction. For example, if a substituent with a reactive site is introduced at the 2-position, it can subsequently react with the nitrogen atom or the C3 position of the pyridine ring to form a new ring.

Another approach is to utilize the bromine atom and a hydrogen on the adjacent ethyl group or the C3 position in a cyclization reaction. For instance, palladium-catalyzed intramolecular C-H activation and subsequent bond formation can lead to the creation of fused ring systems.

Furthermore, multi-component reactions involving this compound can also be employed to construct complex fused heterocycles in a single step. These reactions often involve the simultaneous formation of multiple bonds and can be highly efficient in building molecular complexity. The specific type of fused system that can be synthesized depends on the nature of the reactants and the reaction conditions employed.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 Bromo 5 Ethylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-bromo-5-ethylpyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the atoms within the molecule.

In the ¹H NMR spectrum of a derivative, 2-bromo-5-(1-chloroethyl)pyridine, the aromatic protons exhibit distinct chemical shifts and coupling patterns characteristic of a 2,5-disubstituted pyridine (B92270) ring. wisc.edu The proton at the C6 position (H-6), being adjacent to the nitrogen atom, is expected to be the most downfield, appearing as a doublet due to coupling with H-4. The H-4 proton, situated between the ethyl group and H-3, would likely appear as a doublet of doublets, coupling to both H-3 and H-6. The H-3 proton, adjacent to the bromine-bearing carbon, would be observed as a doublet. The ethyl group protons present a typical triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from scalar coupling with each other.

The ¹³C NMR spectrum provides complementary information. The carbon atom bonded to the bromine (C-2) is significantly shifted downfield. The remaining aromatic carbons (C-3, C-4, C-5, and C-6) can be assigned based on their electronic environments and by using advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. The ethyl group carbons appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles of NMR spectroscopy for substituted pyridines.

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
¹HH-3~7.4-7.5dJ ≈ 8-9
H-4~7.5-7.7ddJ ≈ 8-9, 2-3
H-6~8.3-8.4dJ ≈ 2-3
¹H (Ethyl)-CH₂-~2.6-2.8qJ ≈ 7-8
-CH₃~1.2-1.4tJ ≈ 7-8
¹³CC-2~142s-
C-3~128s-
C-4~140s-
C-5~135s-
C-6~150s-
¹³C (Ethyl)-CH₂-~25s-
-CH₃~15s-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS analysis would confirm its molecular weight of approximately 186.05 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Under electron ionization (EI), the this compound molecule would undergo fragmentation. Common fragmentation pathways would likely include the loss of the ethyl group (a loss of 29 Da) to form a stable pyridyl cation, or the cleavage of the C-Br bond. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high confidence.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For this compound, the IR and Raman spectra would be characterized by several key vibrational bands:

Pyridine Ring Vibrations : Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The characteristic C=C and C=N ring stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ range.

Ethyl Group Vibrations : Aliphatic C-H stretching modes from the ethyl group are expected in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations for the methyl and methylene groups would appear at lower frequencies.

C-Br Vibration : The carbon-bromine stretching vibration is a heavy atom stretch and is expected to appear at a lower frequency, typically in the 500-650 cm⁻¹ region of the spectrum.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Pyridine Ring (C=C, C=N) Stretch1400 - 1600IR, Raman
Aliphatic C-H Bend1370 - 1470IR
C-Br Stretch500 - 650IR, Raman

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, the structure of its close analog, 2-bromo-5-methylpyridine, has been reported. researchgate.net In the crystal structure of 2-bromo-5-methylpyridine, the molecule is planar and lies on a crystallographic plane of symmetry. researchgate.net The solid-state packing is characterized by weak C—H⋯N intermolecular interactions, which link the molecules into chains. researchgate.net No significant π–π stacking interactions are observed in this particular structure. researchgate.net This information provides a reliable model for the expected solid-state conformation and packing motifs of this compound, with the primary difference being the greater conformational flexibility of the ethyl group compared to the methyl group.

Table 3: Crystallographic Data for the Analog 2-Bromo-5-methylpyridine researchgate.net

ParameterValue
Chemical FormulaC₆H₆BrN
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)16.273 (3)
b (Å)7.5760 (15)
c (Å)5.7335 (11)
Volume (ų)706.2 (2)
Z (Molecules per unit cell)4

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. acs.org

This compound, in its ground state, is an achiral molecule. It possesses a plane of symmetry that bisects the pyridine ring and the ethyl group, making it superimposable on its mirror image. Consequently, this compound does not exhibit any CD or ORD activity.

However, these techniques would become critically important for the stereochemical analysis of chiral derivatives of this compound. For instance, if a reaction introduced a chiral center, such as the hydroxylation of the ethyl group to form 2-bromo-5-(1-hydroxyethyl)pyridine, two enantiomers (R and S) would be possible. CD spectroscopy could then be used to distinguish between these enantiomers, as they would produce mirror-image CD spectra. rsc.org Furthermore, theoretical calculations of the CD spectrum could allow for the assignment of the absolute configuration of a specific enantiomer. rsc.org Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a vital tool for characterizing the stereochemistry of its potential chiral derivatives. acs.orgrsc.org

Computational Chemistry and Quantum Chemical Studies of 2 Bromo 5 Ethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. By approximating the electron density, DFT can predict a variety of molecular properties, including geometries, energies, and reactivity indices. For 2-bromo-5-ethylpyridine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its chemical behavior.

DFT is employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. From this optimized structure, various electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity. For instance, DFT can be used to calculate atomic charges, which indicate the distribution of electrons within the molecule and can suggest sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Dipole Moment (Debye)2.15Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Ionization Potential (eV)8.90Energy required to remove an electron; relates to the molecule's ability to act as an electron donor.
Electron Affinity (eV)0.75Energy released upon adding an electron; relates to the molecule's ability to act as an electron acceptor.
Global Hardness (η)4.075A measure of the molecule's resistance to changes in its electron distribution; higher values indicate greater stability.
Global Softness (S)0.245The reciprocal of hardness; indicates the molecule's polarizability and reactivity.
Electronegativity (χ)4.825The ability of the molecule to attract electrons.
Electrophilicity Index (ω)2.85A measure of the molecule's electrophilic character.

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

These calculated descriptors help in understanding the chemical reactivity of this compound. For instance, a high electrophilicity index suggests that the molecule is likely to act as an electrophile in reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. researchgate.net For this compound, MD simulations can be employed to explore its conformational landscape and to understand its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The ethyl group attached to the pyridine (B92270) ring can rotate, leading to different spatial arrangements or conformations. MD simulations can be used to explore these different conformations and determine their relative energies and populations. This is achieved by simulating the molecule's dynamics at a given temperature and observing the rotational behavior of the ethyl group over time. The results of such a simulation can reveal the most stable conformation and the energy barriers between different conformations.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its environment. dovepress.com For example, a simulation of this compound in a box of water molecules can provide insights into its solvation, including the formation of hydrogen bonds and other non-covalent interactions. researchgate.net In the context of drug design, MD simulations can be used to model the interaction of this compound with a biological target, such as a protein. mdpi.com These simulations can help to identify key binding interactions and to estimate the binding affinity of the molecule. mdpi.com

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

Interacting MoleculeType of InteractionAverage Interaction Energy (kcal/mol)
WaterHydrogen Bonding (with N atom)-3.5
Benzeneπ-π Stacking-2.1
Methanevan der Waals-0.8

Note: This table presents hypothetical data to exemplify the insights gained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (Inferred from QSAR applications in drug design)

In a typical QSAR study, a set of molecules with known biological activities is used to build a model. nih.gov For each molecule, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), or topological indices that describe the molecule's connectivity. Statistical methods, such as multiple linear regression or partial least squares, are then used to find a mathematical equation that relates the descriptors to the biological activity. thaiscience.info

For pyridine derivatives, QSAR studies have been successfully applied to model various biological activities, including antimycobacterial nih.gov, antiproliferative mdpi.com, and enzyme inhibitory activities. thaiscience.infonih.gov These studies have shown that properties such as hydrophobicity, electronic parameters, and steric factors can be important determinants of biological activity in this class of compounds. nih.govnih.gov By calculating the relevant descriptors for this compound, its activity could be predicted using an existing QSAR model for a related biological target.

Table 3: Example of a QSAR Model for Predicting Antibacterial Activity of Pyridine Derivatives

pIC50 = 0.85 * logP - 0.12 * Molecular Weight + 0.54 * Dipole Moment + 2.5

CompoundlogPMolecular WeightDipole MomentPredicted pIC50
This compound (Hypothetical)2.8186.052.153.80

Note: The QSAR equation and predicted activity are for illustrative purposes only.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Surfaces

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energies and spatial distributions of these orbitals are fundamental in determining a molecule's chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. ajchem-a.com For this compound, analysis of the FMOs can predict its behavior in chemical reactions. For instance, the location of the HOMO can indicate the site of electrophilic attack, while the location of the LUMO can suggest the site of nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surfaces: The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. computationalscience.org It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. mdpi.com The MEP surface is color-coded to indicate regions of different electrostatic potential. Typically, red colors represent regions of negative potential (electron-rich), while blue colors represent regions of positive potential (electron-poor). researchgate.net Green and yellow colors represent regions of intermediate potential. mdpi.com The MEP surface of this compound can provide valuable insights into its reactivity and intermolecular interactions. Regions of negative potential are likely to be sites for electrophilic attack and hydrogen bond acceptance, while regions of positive potential are susceptible to nucleophilic attack. rsc.org

Table 4: Hypothetical FMO and MEP Data for this compound

ParameterValue/DescriptionImplication for Reactivity
HOMO Energy (eV)-6.5Relates to the electron-donating ability of the molecule.
LUMO Energy (eV)-0.8Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV)5.7A larger gap suggests higher kinetic stability.
MEP Minimum (kcal/mol)-25.8 (near N atom)Indicates the most likely site for electrophilic attack and hydrogen bonding.
MEP Maximum (kcal/mol)+18.2 (near H atoms on the ring)Suggests potential sites for nucleophilic interaction.

Note: The values presented in this table are hypothetical and are intended to illustrate the type of information that can be obtained from FMO and MEP analysis.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful methods for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that represent the energy maxima along the reaction coordinate. mit.edu

For this compound, these methods can be used to predict the pathways of various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the energies of the species involved in a proposed reaction mechanism, it is possible to determine the most likely reaction pathway.

The search for a transition state is a key step in this process. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. Various computational algorithms can be used to locate transition state structures. Once a transition state has been found, its structure can provide valuable information about the geometry of the reacting molecules at the point of highest energy, and its energy can be used to calculate the activation energy of the reaction.

Table 5: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + Nucleophile)0.0Starting materials
Transition State+22.5Energy barrier for the reaction
Intermediate-5.2A stable species formed during the reaction
Products-15.8Final products of the reaction

Note: The energy values in this table are hypothetical and serve as an example of a calculated reaction profile.

By comparing the activation energies for different possible reaction pathways, computational chemists can predict which reaction is most likely to occur under a given set of conditions. This information is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Role as a Precursor for Pharmacologically Active Pyridine (B92270) Derivatives

2-Bromo-5-ethylpyridine serves as a key starting material in the creation of more complex pyridine derivatives that exhibit a range of pharmacological activities. Its utility lies in its ability to introduce the 5-ethylpyridine moiety into larger molecular scaffolds, a common structural motif in biologically active compounds.

As a functionalized pyridine, this compound is an important intermediate for the synthesis of therapeutic agents. While specific, detailed synthetic pathways for drugs like Avosentan or Lonafarnib starting from this compound are proprietary and not always available in public literature, the chemical logic for its use is clear. The synthesis of such complex molecules often relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) where a brominated heterocycle is a key component.

Research has documented the use of this compound in the synthesis of novel piperidinylpyrazolopyridine derivatives. google.com These resulting compounds have been investigated for their potential as lecithin–cholesterol acyltransferase (LCAT) activators, which could be useful in therapeutic agents for conditions like arteriosclerosis and dyslipidemia. google.com This demonstrates its practical application in building complex, pharmacologically relevant molecules.

The pyridine scaffold is a well-established component of many kinase inhibitors. This compound serves as a precursor for derivatives designed to target specific kinases. A US patent describes its use as a reactant in the creation of compounds that function as inhibitors of pyruvate (B1213749) dehydrogenase kinase. google.com Furthermore, a Chinese patent includes this compound as a reactant in the synthesis of phenyl pyrrolidine (B122466) compounds, which were subsequently evaluated for their inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme class with links to kinase signaling pathways. google.com

Target Kinase/EnzymePrecursor CompoundApplication/Potential Use
Pyruvate Dehydrogenase KinaseThis compoundTherapeutic agents google.com
Phosphodiesterase 4 (PDE4)This compoundTherapeutic agents google.com

Pyridine and its derivatives have long been investigated for their antimicrobial properties. nih.govnih.gov The synthesis of novel pyridine-based compounds is a strategy to combat drug-resistant pathogens. While specific studies focusing solely on the antimicrobial activity of this compound derivatives are not extensively detailed, related research highlights the potential of this chemical class. For instance, studies on derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), a structurally similar compound, have shown that the resulting molecules can exhibit significant biofilm inhibition activity against bacteria like Escherichia coli. mdpi.com This suggests that the 5-substituted bromopyridine scaffold, which includes this compound, is a promising starting point for developing new antimicrobial agents.

The development of novel anticancer agents frequently involves the synthesis of heterocyclic compounds, with the benzimidazole (B57391) nucleus, often combined with other rings, being a prominent example. nih.govnih.gov Pyridine derivatives are also a significant area of research for new anticancer therapies. The versatility of this compound in organic synthesis makes it a suitable candidate for creating libraries of novel compounds for anticancer screening. The bromo-substituent allows for the attachment of various aryl or alkyl groups through coupling reactions, enabling the systematic modification of the molecular structure to optimize its interaction with biological targets involved in cancer pathways. While direct anticancer activity profiling of this compound derivatives is not specified in the available research, its role as a building block is implicit in the broader search for new pyridine-based oncology drugs.

Utility in Agrochemical and Specialty Chemical Development

Organic halides, including this compound, are widely used as intermediates in the synthesis of agrochemicals. cymitquimica.comcymitquimica.com The pyridine ring is a core component of many herbicides, insecticides, and fungicides. The presence of the bromine atom on the ring provides a reactive site for chemists to build more complex molecules with specific biological activities. By modifying the structure, for example, through substitution of the bromine atom, developers can fine-tune the compound's efficacy against target pests, its selectivity towards crops, and its environmental degradation profile.

Integration into Advanced Functional Materials Synthesis

Beyond life sciences, this compound and its derivatives are used in the development of functional materials. guidechem.com A notable application is in the synthesis of bipyridine ligands, which are crucial components in coordination chemistry and materials science. For example, this compound can be used as a starting material to produce 5,5'-diethyl-2,2'-bipyridine. google.com This bipyridine derivative can then act as a ligand to form stable complexes with metals like osmium. These metal complexes can function as redox mediators, which are essential components in applications such as electrochemical sensors and other advanced materials. google.com

Coordination Chemistry and Supramolecular Assembly Applications of 2 Bromo 5 Ethylpyridine

The pyridine (B92270) ring is a fundamental building block in coordination chemistry, valued for its robust and predictable coordination to metal ions via the nitrogen lone pair. The introduction of substituents onto the pyridine scaffold, such as in 2-Bromo-5-ethylpyridine, allows for the fine-tuning of the ligand's electronic and steric properties. The presence of a bromine atom at the 2-position and an ethyl group at the 5-position provides multiple avenues for constructing complex molecular and supramolecular structures. The bromine atom, in particular, can act as a site for further functionalization or participate in non-covalent interactions like halogen bonding, while the ethyl group influences the ligand's steric profile and solubility.

Environmental Chemistry Research Perspectives if Relevant to Advanced Studies

Photodegradation Studies of Pyridine (B92270) Derivatives (Inferred from general environmental chemistry)

The environmental fate of pyridine and its derivatives can be influenced by abiotic processes such as photochemical transformations. tandfonline.com The photodegradation of brominated compounds, particularly under UV irradiation, often involves the cleavage of the carbon-bromine bond. For brominated flame retardants (BFRs), photochemical transformation is a known degradation pathway, with reactivity often increasing with the number of bromine atoms on the molecule. nih.gov The primary mechanism for the photodegradation of polybrominated diphenyl ethers (PBDEs) in non-polar solvents like hexane (B92381) is consecutive reductive debromination. epa.gov

In the context of 2-Bromo-5-ethylpyridine, it can be inferred that exposure to sunlight, particularly UV radiation, could initiate its degradation. The process would likely begin with the homolytic cleavage of the C-Br bond, a common pathway for brominated aromatic compounds. This initial step would generate a pyridyl radical and a bromine radical. Subsequent reactions in an environmental matrix could lead to a variety of transformation products. The rate and extent of photodegradation can be influenced by various factors, including the presence of photosensitizers, the solvent or medium, and the intensity of light. nih.gov For instance, the photodegradation of hexabromobenzene (B166198) on soil surfaces follows pseudo-first-order kinetics, but the efficiency is affected by factors like soil composition and the presence of humic acid, which can inhibit the process. e3s-conferences.org

Biodegradation Pathways and Environmental Persistence Evaluation

The biodegradation of pyridine and its derivatives is a critical process in their environmental attenuation. tandfonline.com Numerous bacteria capable of utilizing pyridines as their sole source of carbon and nitrogen have been isolated from soil and sludge. tandfonline.com The biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. tandfonline.com

For halogenated organic compounds in general, microorganisms have evolved a wide range of enzymes and pathways to facilitate their breakdown, although many synthetic halogenated compounds are recalcitrant. nih.gov The initial steps in the biodegradation of many pyridine derivatives involve hydroxylation, where oxygen is incorporated from water. tandfonline.com However, some substituted pyridines are thought to be degraded through novel mechanisms, possibly involving initial reductive steps without the formation of hydroxylated intermediates. tandfonline.com In the case of this compound, a potential biodegradation pathway could involve the enzymatic cleavage of the carbon-bromine bond, a process known as dehalogenation. This can occur under both aerobic and anaerobic conditions. A patent describes a method for the dehalogenation of halogenated pyridine compounds using a supported catalyst in an aqueous phase, which mimics a potential abiotic or biotic degradation pathway. google.com

Future Directions and Emerging Research Avenues for 2 Bromo 5 Ethylpyridine

Development of Sustainable and Green Synthetic Methodologies

Traditional chemical synthesis methods often rely on hazardous reagents and solvents, leading to environmental concerns. rasayanjournal.co.in The development of green and sustainable synthetic routes for producing 2-bromo-5-ethylpyridine and its derivatives is a paramount area of future research. This aligns with the growing emphasis on environmentally friendly chemical processes within the industry. ijarsct.co.in

Key research focuses include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. nih.govacs.org Investigating microwave-assisted protocols for the bromination of 5-ethylpyridine or for subsequent coupling reactions of this compound can significantly reduce energy consumption and byproduct formation.

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. rasayanjournal.co.inresearchgate.net Designing novel MCRs that incorporate the this compound core would provide a highly efficient pathway to diverse molecular libraries.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could enable safer handling of hazardous reagents and facilitate large-scale, on-demand production.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting a green alternative to traditional chemical catalysts. ijarsct.co.in Exploring enzymatic pathways for the synthesis or modification of this compound could lead to more sustainable and efficient manufacturing processes.

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisFaster reactions, higher yields, reduced byproducts. nih.govacs.org
Multicomponent ReactionsFewer steps, less waste, increased efficiency. rasayanjournal.co.in
Flow ChemistryEnhanced safety, scalability, and process control.
BiocatalysisHigh selectivity, mild conditions, reduced environmental impact. ijarsct.co.in

Exploration of Bio-orthogonal Reactions with this compound Scaffolds

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govacs.org These reactions are invaluable tools for chemical biology, enabling the study of biomolecules in their natural environment. A significant future direction is the modification of the this compound scaffold to participate in such reactions.

This can be achieved by introducing bio-orthogonal handles, such as:

Alkynes and Azides: The bromine atom on the pyridine (B92270) ring is a versatile handle for introducing terminal alkynes or azide (B81097) groups via cross-coupling reactions. These functionalized pyridine derivatives could then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most widely used bio-orthogonal "click" reactions. acs.orgresearchgate.net This would allow for the specific labeling of proteins, nucleic acids, or other biomolecules for imaging and tracking studies.

Tetrazines and Strained Alkenes: The pyridine core could also be functionalized with tetrazines, which react rapidly and specifically with strained alkenes like trans-cyclooctene (B1233481) in an inverse-electron-demand Diels-Alder reaction. acs.org This reaction is known for its exceptionally fast kinetics, making it ideal for in vivo applications.

The development of this compound derivatives as bio-orthogonal probes would open new avenues for understanding complex biological systems and for the development of targeted therapeutics and diagnostics.

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. youtube.com The this compound scaffold is an ideal candidate for integration into HTS platforms due to its synthetic tractability.

Future research in this area will likely focus on:

Combinatorial Chemistry: The bromine atom on this compound serves as a key functional group for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com This allows for the rapid generation of large libraries of diverse pyridine derivatives by coupling this compound with a wide array of building blocks.

Automated Synthesis: The use of robotic and automated synthesis platforms can accelerate the production of these compound libraries, enabling the creation of vast collections of molecules for screening. youtube.com

Phenotypic Screening: Integrating these libraries into phenotypic screening campaigns, where compounds are tested for their effects on cell models of disease, can help identify novel drug candidates with desired biological activities. mdpi.com

By leveraging HTS, researchers can efficiently explore the vast chemical space around the this compound core to identify lead compounds for various therapeutic targets. nih.gov

Advanced Materials Science Applications (e.g., organic electronics, sensors)

The unique electronic properties of the pyridine ring make its derivatives attractive candidates for applications in materials science. mdpi.com Future research is expected to explore the potential of this compound as a building block for advanced functional materials.

Emerging applications include:

Organic Electronics: Pyridine-containing polymers and small molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound unit can be incorporated into conjugated polymer backbones or used to create novel small-molecule materials with tailored electronic and photophysical properties.

Sensors: Pyridine derivatives have been shown to act as fluorescent probes for the detection of various analytes, including metal ions and small molecules. mdpi.comresearchgate.net By functionalizing the this compound core with fluorophores or other signaling moieties, it is possible to design novel chemosensors for environmental monitoring, medical diagnostics, and industrial process control. The tunability of the pyridine scaffold allows for the development of highly selective and sensitive sensor platforms. mdpi.com

Application AreaPotential Role of this compound
Organic ElectronicsBuilding block for conjugated polymers and small molecules in OLEDs and OPVs.
Chemical SensorsCore scaffold for creating fluorescent probes for detecting specific analytes. mdpi.comresearchgate.net

In-depth Mechanistic Studies of Biological Interactions

While many pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the precise molecular mechanisms of action are often not fully understood. mdpi.comnih.govijnrd.org A critical future direction for compounds derived from this compound is the detailed investigation of their interactions with biological targets.

This will involve a multidisciplinary approach combining:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how these compounds bind to specific proteins or enzymes, providing insights into their structure-activity relationships (SAR). nih.gov

Biophysical Techniques: Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance can provide experimental validation of binding interactions and detailed structural information about the compound-target complex.

Cellular and Molecular Biology: In vitro and in vivo studies are essential to elucidate the downstream effects of these compounds on cellular signaling pathways and to confirm their therapeutic potential.

By gaining a deeper understanding of how these molecules function at a molecular level, researchers can rationally design more potent and selective drug candidates with improved therapeutic profiles.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodConditionsYield (%)Reference
Direct brominationBr₂, FeCl₃, 0°C, 12h65–70
Reductive couplingNi catalyst, EtOH, reflux75–80
Nucleophilic substitutionKBr, DMF, 80°C, 8h60–65

Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Answer:

  • ¹H NMR : Expect a downfield shift for H-6 (δ ~8.3 ppm due to bromine’s electron-withdrawing effect) and splitting patterns from the ethyl group (CH₂CH₃ triplet at δ ~1.3 ppm and quartet at δ ~2.5 ppm) .
  • ¹³C NMR : The C-2 carbon adjacent to bromine resonates at δ ~150 ppm, while the ethyl carbons appear at δ ~20–30 ppm .
  • IR Spectroscopy : A strong C-Br stretch near 550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 201 (C₇H₈BrN⁺) and fragments at m/z 122 (loss of Br) .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; brominated pyridines may release toxic vapors above 25°C .
  • Waste disposal : Segregate halogenated waste and dispose via licensed hazardous waste facilities .
  • Emergency protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

How can researchers address contradictions in reaction yield data when using different catalytic systems?

Answer:

  • Parameter standardization : Compare reactions under identical conditions (solvent, temperature, catalyst loading). For example, nickel catalysts in ethanol yield higher reproducibility than palladium in THF .
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and identify side products .
  • Literature benchmarking : Cross-reference yields with prior studies on analogous bromopyridines (e.g., 2-Bromo-5-methylpyridine ).

What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Answer:

  • Ligand design : Bulky ligands (e.g., PPh₃) favor coupling at the less hindered 2-position by directing metal coordination .
  • Solvent effects : Non-polar solvents (toluene) enhance selectivity for bromine substitution over ethyl group interactions .
  • Substrate pre-activation : Converting the bromide to a triflate (-OTf) improves reactivity with arylboronic acids in Suzuki couplings .

How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

  • Steric effects : The ethyl group at C-5 hinders nucleophilic attack at C-2, requiring longer reaction times or elevated temperatures .
  • Electronic effects : Bromine’s electron-withdrawing nature activates the pyridine ring for substitution but deactivates adjacent positions. DFT calculations predict higher electrophilicity at C-2 vs. C-4 .
  • Case study : Amine nucleophiles react faster at C-2 in DMSO due to enhanced leaving-group departure .

What advanced computational methods predict the stability of this compound under varying conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model thermal decomposition pathways at elevated temperatures (>150°C) .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation .
  • QSPR models : Relate logP values (experimental: ~2.1) to solubility and storage stability in aqueous buffers .

How can researchers resolve discrepancies in HPLC purity analysis of this compound batches?

Answer:

  • Column selection : Use a phenyl-hexyl stationary phase to better separate brominated isomers .
  • Method optimization : Adjust pH (e.g., 0.1% formic acid) to improve peak symmetry and retention time consistency .
  • Cross-validation : Confirm purity via ¹H NMR integration (e.g., ethyl group protons vs. aromatic signals) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-ethylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-ethylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.